Product packaging for Acenaphthene-d10(Cat. No.:CAS No. 15067-26-2)

Acenaphthene-d10

Cat. No.: B084017
CAS No.: 15067-26-2
M. Wt: 164.27 g/mol
InChI Key: CWRYPZZKDGJXCA-WHUVPORUSA-N
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Description

Acenaphthene-d10 is a deuterated polycyclic aromatic hydrocarbon (PAH) that belongs to ubiquitous class of anthropogenic organic pollutants.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10 B084017 Acenaphthene-d10 CAS No. 15067-26-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,4,5,6,7,8-decadeuterioacenaphthylene
Source PubChem
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InChI

InChI=1S/C12H10/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H,7-8H2/i1D,2D,3D,4D,5D,6D,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRYPZZKDGJXCA-WHUVPORUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC3=C2C1=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C3C(=C1[2H])C(C(C3=C(C(=C2[2H])[2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893473
Record name Acenaphthene-d10
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Molecular Weight

164.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [NTP] Hygroscopic solid; [Sigma-Aldrich MSDS]
Record name Acenaphthene-d10
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CAS No.

15067-26-2
Record name Acenaphthylene-d8, 1,2-dihydro-d2
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Record name Acenaphthene-d10
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Record name 15067-26-2
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Academic Significance of Acenaphthene D10 in Contemporary Chemical Research

Role of Isotopic Labeling in Quantitative Analytical Chemistry

Isotopic labeling is a powerful technique used in analytical chemistry to trace the path of molecules through a reaction or a biological system. spectroinlets.comcernobioscience.commetwarebio.com This is achieved by replacing one or more atoms in a molecule with their isotope, which has a different number of neutrons but the same chemical properties. spectroinlets.commetwarebio.com The most commonly used stable isotopes for this purpose are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). cernobioscience.com These labeled compounds, also known as isotopologues, can be distinguished from their unlabeled counterparts by analytical techniques that are sensitive to mass differences, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. spectroinlets.comcernobioscience.com

The fundamental principle behind isotopic labeling is that the labeled molecule behaves almost identically to the unlabeled molecule in terms of chemical reactivity and physical properties. metwarebio.com This chemical equivalence allows researchers to introduce a known quantity of a labeled compound into a sample and use it as a tracer to accurately quantify the amount of the unlabeled analyte present. metwarebio.com This approach, known as isotope dilution analysis, is a cornerstone of quantitative analysis, offering high precision and accuracy by correcting for sample loss during preparation and analysis. metwarebio.com

In quantitative proteomics, for instance, stable isotope labeling by amino acids in cell culture (SILAC) is a widely used technique to compare the abundance of thousands of proteins between different cell populations. cernobioscience.commetwarebio.com Similarly, in metabolomics, isotope-labeled compounds are used to trace metabolic pathways and quantify the flux of metabolites within a cell. silantes.com The use of isotopically labeled standards is also crucial in environmental analysis for the accurate quantification of pollutants. cernobioscience.com

Foundational Principles of Internal and Surrogate Standards in Chemical Analysis

In analytical chemistry, internal standards and surrogate standards are essential tools used to ensure the accuracy and reliability of quantitative measurements, particularly when dealing with complex matrices or multi-step sample preparation procedures. biotage.comrestek.com While both are known quantities of a substance added to a sample, their roles and the timing of their addition differ. biotage.com

An internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. reddit.com It is added to the sample extract just before instrumental analysis. biotage.compacificrimlabs.com The primary function of an internal standard is to compensate for variations in the analytical instrument's response and any losses that may occur during the injection process. biotage.comrestek.com By comparing the detector response of the analyte to that of the internal standard, a relative response factor can be calculated, which is then used to determine the concentration of the analyte. restek.com This method corrects for instrumental drift and inconsistencies in injection volume. restek.com

A surrogate standard , on the other hand, is added to a sample at the very beginning of the sample preparation process, before any extraction or cleanup steps. biotage.comrestek.com Like an internal standard, it is a compound that is chemically similar to the analyte but not found in the sample. restek.com The purpose of a surrogate is to monitor the efficiency of the entire analytical method, including extraction, cleanup, and analysis. biotage.com The recovery of the surrogate standard (the amount measured in the final extract compared to the initial amount added) provides a measure of the method's performance and can indicate any sample-specific matrix effects that may have influenced the results. restek.com

In essence, surrogates track the efficiency of the sample preparation, while internal standards correct for instrumental variability. restek.com Some analytical methods, particularly those regulated by agencies like the U.S. Environmental Protection Agency (EPA), may utilize both types of standards to ensure the highest level of quality control. biotage.comrestek.com

Evolution of Acenaphthene-d10 Applications in Trace Contaminant Quantification

This compound, a deuterated form of the polycyclic aromatic hydrocarbon (PAH) acenaphthene (B1664957), has become an indispensable tool in the field of trace contaminant quantification, particularly for the analysis of PAHs in various environmental matrices. caymanchem.comisotope.compubcompare.ai Its primary application is as an internal standard in chromatographic methods coupled with mass spectrometry, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.comajol.info

The evolution of its application is closely tied to the increasing need for accurate and reliable methods to monitor PAHs, which are a class of persistent organic pollutants known for their carcinogenic and mutagenic properties. gcms.cz Early methods for PAH analysis often suffered from inaccuracies due to sample loss during the extensive extraction and cleanup procedures required for complex samples like soil, sediment, and water. thermofisher.com

The introduction of isotopically labeled standards, such as this compound, revolutionized the field. Because this compound has the same chemical properties as its non-deuterated counterpart, it behaves identically during sample preparation and analysis. mdpi.com However, its higher mass allows it to be distinguished by the mass spectrometer. mdpi.com

In a typical application, a known amount of this compound is added to a sample extract just before it is injected into the GC-MS or LC-MS system. thermofisher.com Any variations in the instrument's performance or sample injection will affect both the native acenaphthene and the deuterated standard equally. By measuring the ratio of the native analyte to the labeled internal standard, chemists can accurately quantify the concentration of acenaphthene in the original sample, even if some of the sample is lost during the analytical process. ajol.info

Numerous studies have demonstrated the successful use of this compound as an internal standard for the quantification of not only acenaphthene but also other PAHs with similar chemical structures and retention times, such as naphthalene, acenaphthylene, and fluorene. ajol.infobioline.org.br It is frequently used in combination with other deuterated PAHs to cover a wider range of analytes in a single analysis. ajol.infogcms.czmdpi.com This approach has been adopted in standardized methods for environmental monitoring, including the analysis of PAHs in water, soil, and air. ajol.infothermofisher.comepa.gov

Advanced Methodological Approaches Utilizing Acenaphthene D10

Chromatographic Separation Techniques

Chromatographic methods are central to the effective separation and quantification of PAHs from complex mixtures. Acenaphthene-d10 is integral to ensuring the accuracy and reliability of these techniques, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Paradigms for this compound Implementation

GC-MS is a cornerstone for PAH analysis due to its high resolution and sensitivity. This compound is commonly used as an internal standard in these methods to enhance quantitative accuracy.

Single quadrupole GC-MS, often operated in Selected Ion Monitoring (SIM) mode, is a widely adopted technique for the routine analysis of PAHs. thermofisher.com In this approach, this compound is introduced into samples, blanks, and calibration standards to compensate for variations in extraction efficiency and instrument response. epa.govnih.gov For instance, in the analysis of PAHs in drinking water or ambient air, a known amount of this compound and other deuterated PAHs are spiked into the sample prior to extraction. epa.govthermofisher.com The response of the target analytes is then normalized to the response of this compound, which has a similar retention time to acenaphthene (B1664957) and other lighter PAHs. nih.govrestek.com This normalization corrects for potential losses during sample workup and injection variability. nih.gov Methodologies following guidelines such as U.S. EPA Method 8270E utilize this principle for robust and reproducible quantification. thermofisher.com The system's performance is often verified by checking the stability of the internal standard's response across a series of analyses. thermofisher.com

Table 1: Example Single Quadrupole GC-MS (SIM Mode) Method Parameters for PAH Analysis

ParameterValue
Instrument Agilent 7890B GC & 5977A MSD restek.com
Column Rxi-5Sil MS, 20 m, 0.15 mm ID, 0.15 µm restek.com
Injector Temperature 280 °C mdpi.com
Oven Program 80 °C (hold 2 min), ramp to 300 °C mdpi.com
Carrier Gas Helium mdpi.com
Ionization Mode Electron Ionization (EI) restek.com
Acquisition Mode Selected Ion Monitoring (SIM) thermofisher.comthermofisher.com
This compound Quant Ion m/z 164 sciex.comlcms.cz

For complex matrices where co-eluting interferences can compromise results from single quadrupole systems, gas chromatography-tandem mass spectrometry (GC-MS/MS) offers superior selectivity and sensitivity. uctm.edu This technique operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of a target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the third quadrupole. This process significantly reduces background noise and matrix interferences. uctm.eduhpst.cz

This compound is employed as an internal standard in GC-MS/MS methods to ensure accurate quantification. hpst.czlabrulez.com For example, in the analysis of PAHs in challenging food matrices like yerba mate tea or in ambient air particulate matter (PM2.5), this compound is added to the samples before extraction. uctm.edulabrulez.com The MRM transition for this compound (e.g., precursor ion m/z 164 to product ion m/z 162 or 132) is monitored along with the transitions for the target PAHs. sciex.com This allows for precise quantification even at very low concentrations by correcting for matrix effects and variations in instrument performance. uctm.eduhpst.cz The enhanced selectivity of GC-MS/MS can be critical for accurately distinguishing between isobaric PAHs, which have the same nominal mass but different structures. labrulez.com

Table 2: Example GC-MS/MS (MRM Mode) Parameters and Transitions for PAH Analysis

ParameterValue
Instrument Thermo TSQ™ 8000 labrulez.com
Column Rxi®-PAH, 40 m x 0.18 mm x 0.07 µm labrulez.com
Inlet Temperature 275 °C labrulez.com
Carrier Gas Helium at 1.4 mL/min labrulez.com
Transfer Line Temp 330 °C labrulez.com
Compound Precursor Ion (m/z)
This compound164
Acenaphthene154
Fluorene166
Phenanthrene178

Optimizing chromatographic conditions is crucial for achieving efficient separation of PAHs and ensuring the accurate integration of this compound as an internal standard. Key parameters for optimization include the GC column, oven temperature program, carrier gas, and injector settings. nih.gov

The choice of GC column is fundamental. Columns with a (5%-phenyl)-methylpolysiloxane stationary phase, such as a DB-5ms or an Rxi-5Sil MS, are commonly used and provide good separation for a wide range of PAHs. restek.commdpi.com For enhanced separation of critical isobaric pairs, specialized PAH-specific columns are often employed. labrulez.comrestek.com

The oven temperature program must be carefully ramped to resolve early eluting compounds like acenaphthene from other components while ensuring that high-boiling-point PAHs elute with good peak shape in a reasonable time. restek.commdpi.com Fast GC methods, with rapid oven ramps, have been developed to increase sample throughput, reducing analysis times to as little as 15 minutes. restek.com

Injector temperature and mode (e.g., pulsed splitless) are optimized to ensure efficient transfer of all PAHs, including the less volatile ones, onto the column while preventing thermal degradation. nih.govgcms.cz The use of hydrogen as a carrier gas instead of helium is also an optimization strategy, often requiring adjustments to column dimensions and flow rates to maintain resolution. gcms.cz Throughout this optimization process, the peak shape, retention time, and response of this compound are closely monitored to guarantee its reliable performance as an internal standard. gcms.cz

Advanced GC-MS/MS Techniques for Enhanced Selectivity and Sensitivity

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

While GC-MS is prevalent, LC-MS, particularly LC-MS/MS, has emerged as a powerful complementary technique, especially for analyzing higher molecular weight or more polar PAHs and their degradation products which can be challenging to analyze by GC. sciex.com

In LC-MS/MS analysis of PAHs, this compound is used as an internal standard to correct for matrix effects and instrument variability. sciex.com This is particularly important in complex matrices such as environmental water or food extracts. lcms.cz A common challenge in LC-MS of PAHs is their ionization efficiency. Atmospheric Pressure Photoionization (APPI) and Atmospheric Pressure Chemical Ionization (APCI) are often preferred over Electrospray Ionization (ESI) because they provide better sensitivity and are less susceptible to matrix effects for nonpolar compounds like PAHs. sciex.com

For instance, a fully automated method for analyzing parent and alkylated PAHs in environmental waters uses online Solid-Phase Extraction (SPE) coupled with LC-APPI-MS/MS. lcms.cz In this method, a solution containing isotopically labeled PAHs, including this compound, is added to the water samples. lcms.cz The samples are then pre-concentrated and analyzed. The use of this compound allows for accurate quantification across a calibration range, with its specific MRM transition (e.g., m/z 164 → 162) being monitored. lcms.cz This approach enables the development of robust, high-throughput methods for trace-level determination of PAHs in challenging samples. sciex.comlcms.cz

Atmospheric Pressure Gas Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (APGC-MS/Q-TOF)

Atmospheric Pressure Gas Chromatography (APGC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a powerful technique for the simultaneous analysis of multiple classes of organic compounds, including PAHs and their derivatives. In this method, this compound is frequently employed as a surrogate or internal standard. researchgate.netresearchgate.net

The soft ionization mechanism of APGC typically results in spectra rich in molecular or quasi-molecular ions, which is advantageous for compound identification. unizar.es The high-resolution and accurate mass measurement capabilities of Q-TOF-MS further enhance the confidence in analyte identification, even in complex matrices like mosses used for atmospheric pollution monitoring. researchgate.netunizar.es For instance, in the analysis of PAHs and nitro-PAHs in mosses, this compound is used to quantify a suite of 15 PAHs and 8 nitro-PAHs. researchgate.net The retention time of this compound is a key parameter for the identification and quantification of analytes eluting in its proximity, such as acenaphthylene, acenaphthene, fluorene, and anthracene. ccsenet.org

A typical analysis involves the extraction of the sample, followed by a cleanup step, and then injection into the APGC-Q-TOF-MS system. unizar.es The data acquired is then processed using specialized software to perform targeted screening and quantification of the compounds of interest. unizar.es

Analyte GroupInternal StandardApplicationReference
PAHs and Nitro-PAHsThis compoundQuantification in moss samples researchgate.net
PAHsThis compoundIdentification and quantification based on retention time ccsenet.org

Pre-analytical Sample Preparation Strategies

The accuracy and reliability of any analytical method heavily depend on the effectiveness of the sample preparation process. This compound is introduced at the beginning of these procedures to monitor and correct for analyte losses.

Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodologies for Sample Extraction

The QuEChERS method, originally developed for pesticide residue analysis in fruits and vegetables, has been widely adapted for the extraction of PAHs from various matrices, including soil, water, and food samples. thermofisher.comscispace.com this compound is a commonly used internal standard in these modified QuEChERS protocols. scientificlabs.co.uk

The procedure generally involves an extraction step with an organic solvent like acetonitrile, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. thermofisher.com For example, in the analysis of PAHs in soil, the QuEChERS method has demonstrated high recoveries and excellent reproducibility. thermofisher.com Similarly, it has been successfully applied to determine PAHs in cabbage, radish, and rice samples. scientificlabs.co.uk In a study on Lake Nokoué water samples, this compound was used as an internal standard for acenaphthylene, acenaphthene, fluorene, and anthracene. ccsenet.org

MatrixAnalytesInternal StandardKey FindingsReference
Soil18 PAHsThis compoundHigh recoveries and excellent reproducibility thermofisher.com
Cabbage and RadishPesticidesThis compoundEffective sample preparation scientificlabs.co.uk
RicePesticidesThis compoundSuitable multi-residue method
Lake WaterPAHsThis compoundInternal standard for specific PAHs ccsenet.org
Yerba Mate TeaPAHsThis compoundPart of a multi-component internal standard mix restek.com

Solid Phase Extraction (SPE) Protocols for Environmental Sample Enrichment

Solid Phase Extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from liquid samples, such as water, and for the cleanup of complex sample extracts. thermofisher.comusgs.gov this compound is frequently used as an internal standard in SPE methods for the analysis of PAHs and other semi-volatile organic compounds. thermofisher.comusgs.gov

In a study determining trace levels of PAHs in drinking water, this compound was part of a deuterated internal standard mix used with a solid-phase microextraction (SPME) method, an innovative solvent-free technique. thermofisher.com For the analysis of pesticides in filtered water and suspended sediment, this compound was added to the final extracts before analysis. usgs.gov Another study on the determination of PAHs in water and milk utilized graphene/chitosan aerogels as a novel SPE sorbent, with this compound included in the internal standard mix. sci-hub.se

MatrixTechniqueSorbent/PhaseInternal Standard Mix ComponentReference
Drinking WaterSPMEPDMS Arrow fiberThis compound thermofisher.com
Filtered Water & Suspended SedimentSPEOasis HLB cartridgeThis compound usgs.gov
Water & MilkSPEGraphene/Chitosan aerogelsThis compound sci-hub.se
Environmental WaterDispersive μ-Solid-Phase ExtractionMagnetic sorbentd10-Acenaphthene researchgate.net

Accelerated Solvent Extraction (ASE) in Organic Pollutant Analysis

Accelerated Solvent Extraction (ASE), also known as pressurized fluid extraction, is a rapid and efficient technique for extracting organic pollutants from solid and semi-solid samples. chromatographyonline.comthermofisher.com It utilizes elevated temperatures and pressures to increase the extraction efficiency and reduce solvent consumption compared to traditional methods like Soxhlet extraction. chromatographyonline.com this compound is a common internal standard used in ASE methods for the analysis of PAHs in various environmental matrices. chromatographyonline.comthermofisher.comkemolab.hr

In the analysis of PAHs in soil, an ASE method was developed using an automated system, with this compound as part of the internal standard solution. thermofisher.com This method demonstrated the potential for fast and effective sample extraction. thermofisher.com ASE has also been employed for the extraction of PAHs from marine sediments and tissues, often incorporating an in-cell purification step. kemolab.hrscielo.br A study on silicone passive samplers used for monitoring organic pollutants also utilized ASE for both pre-cleaning the samplers and extracting the target analytes, with this compound included in the internal standard mix. researchgate.netnih.gov

MatrixMethodKey FeatureInternal Standard Mix ComponentReference
SoilASEFully automated solvent extractionThis compound thermofisher.com
Loam SoilASEParallel sample processing, combined extraction and evaporationThis compound chromatographyonline.com
Marine SedimentsASEOne-step extraction methodd10-acenaphthene kemolab.hr
Silicone Passive SamplersASEPurification and extractionThis compound researchgate.netnih.gov
Marine TissuesASEIn-cell purificationAcenaphenene-d10 scielo.br

Ultrasonic Extraction Techniques for Matrix Decontamination

Ultrasonic extraction, or sonication, is a sample preparation technique that uses high-frequency sound waves to facilitate the extraction of analytes from a solid matrix into a solvent. vjs.ac.vnnih.gov While sometimes considered less efficient than other methods, it is still utilized for the extraction of PAHs from various solid samples. nih.govresearchgate.net this compound is incorporated as an internal standard to assess the extraction efficiency of this method. vjs.ac.vnrsc.org

A study optimizing the ultrasonic extraction of 16 PAHs from air particles found that using dichloromethane (B109758) as the extraction solvent and maintaining a controlled temperature of 25-28°C provided good recovery rates for most PAHs. vjs.ac.vn Another investigation into a cost-effective and environmentally friendly sample preparation method for PAHs in solid samples compared ultrasonic extraction with other techniques, using this compound as part of the internal standard mixture. nih.gov

MatrixSolvent SystemKey FindingInternal Standard Mix ComponentReference
Air ParticlesDichloromethaneControlled temperature (25-28°C) improves recoveryThis compound vjs.ac.vn
Solid Samples (SRM 1649a)Acetone/Hexane mixturesLonger sonication times can decrease extraction efficiencyThis compound nih.gov
Soil SamplesVarious solventsCompared efficiency with Soxhlet extractionThis compound rsc.org

Column Chromatography for Extract Purification and Interference Removal

Column chromatography is a fundamental purification technique used to separate target analytes from co-extracted interfering compounds in complex sample extracts. redalyc.orgmdpi.com This cleanup step is crucial for obtaining accurate and reliable results, especially when dealing with trace-level analysis. This compound, added before the extraction process, is carried through the cleanup procedure, allowing for the correction of any losses during this stage.

In the analysis of PAHs in mangrove forest soil, column chromatography with alumina (B75360) as the stationary phase was used to separate the aromatic hydrocarbon fraction from the saturated hydrocarbons. redalyc.org Similarly, for the analysis of PAHs in dried fruit, SPE columns packed with Florisil or dual-layer columns with alumina and silica (B1680970) gel were employed for cleanup and fractionation. mdpi.com Gel permeation chromatography (GPC) is another size-exclusion based cleanup technique that can be used for semivolatile extracts. cloudfront.net

MatrixStationary PhaseElution SolventsInternal Standard Mix ComponentReference
Mangrove Forest SoilAluminan-hexane (for saturates), toluene (B28343) (for aromatics)Acenaphthene d10 redalyc.org
Dried FruitFlorisiln-hexane, n-hexane-dichloromethane mixtureThis compound mdpi.com
Dried FruitAlumina and Silica Gel (dual-layer)n-pentane, dichloromethane-n-pentane mixturesThis compound mdpi.com
Semivolatile ExtractsBio-beads S-X3 (GPC)DichloromethaneThis compound cloudfront.net
Atmospheric ParticlesAlumina/Silica Geln-hexane, 20% methylene (B1212753) chloride in n-hexaneacenaphtene-d10 nih.gov

Quantitative Analytical Applications of Acenaphthene D10 in Environmental and Chemical Sciences

Polycyclic Aromatic Hydrocarbon (PAH) Measurement and Monitoring

The most prominent application of Acenaphthene-d10 is as an internal standard for the quantification of PAHs in diverse environmental samples. gcms.cz PAHs are a class of persistent organic pollutants known for their carcinogenic and mutagenic properties. gcms.cz Accurate measurement is crucial for assessing environmental contamination and human exposure.

Aquatic Environmental Matrices: Water, Sediments, and Biota

In the analysis of aquatic environments, this compound is frequently used to ensure the reliability of PAH concentration data. For instance, in studies of water bodies in the Niger Delta, this compound was one of four isotopically labeled internal standards used in the gas chromatography-mass spectrometry (GC/MS) analysis of 16 priority PAHs. ajol.inforesearchgate.net It specifically served as the internal standard for naphthalene, acenaphthylene, acenaphthene (B1664957), and fluorene. ajol.inforesearchgate.net Similarly, in the analysis of coastal sediments from Portugal, a mixture of deuterated PAHs including this compound was added to samples before extraction to serve as internal standards for quantification. oup.com This approach compensates for any loss of analytes during sample preparation and analysis.

Research on sediments and edible aquatic species in oil-contaminated mangroves in Nigeria also utilized this compound as part of a suite of deuterated surrogate standards to monitor analytical recovery during the extraction and cleanup process. nih.govcaymanchem.com

Table 1: Use of this compound in Aquatic PAH Analysis

Study Matrix Analytical Method Role of this compound Target Analytes
Niger Delta Water Bodies ajol.inforesearchgate.net Water GC/MS Internal Standard Naphthalene, Acenaphthylene, Acenaphthene, Fluorene
Porto Region Coastal Sediments oup.com Sediments GC/MS Internal Standard 16 US EPA Priority PAHs
Bodo, Niger Delta nih.govcaymanchem.com Sediments, Biota GC/MS Surrogate Standard Polycyclic Aromatic Hydrocarbons

Atmospheric Environmental Compartments: Air, Particulate Matter (PM2.5), and Smoke

This compound is also integral to the analysis of atmospheric pollutants. The U.S. Environmental Protection Agency (EPA) Method TO-13A for the determination of PAHs in ambient air suggests the use of this compound as an internal standard for GC/MS analysis. epa.gov In a study of particle-phase PAHs in rural Germany, an isotope-labelled PAH standard solution containing this compound was used for quantification. nih.gov

Furthermore, research on PM1 and PM2.5 at a background site in the North China Plain employed this compound as a surrogate standard to assess method recoveries, with surrogate recoveries for this compound ranging from 64% to 110%. aaqr.org Similarly, a study on PAHs in atmospheric particulate matter and organic films in Shanghai used a suite of deuterated internal standards, including this compound, for quantification. pjoes.com The analysis of cigarette smoke for PAHs has also utilized this compound as an internal standard. caymanchem.com

Table 2: Application of this compound in Atmospheric Analysis

Study Matrix Analytical Method Role of this compound Key Findings/Application
EPA Method TO-13A epa.gov Ambient Air GC/MS Internal Standard Standardized method for PAH determination.
Rural Germany Air Study nih.gov Particle-phase Air GC/MS Internal Standard Quantification of various PAHs in ambient air.
North China Plain PM Study aaqr.org PM1, PM2.5 GC/MS Surrogate Standard Assessed method recoveries for PAH analysis.
Shanghai PM and Organic Film Study pjoes.com Particulate Matter, Organic Film GC/MS Internal Standard Quantification of PAHs in different atmospheric compartments.
Cigarette Smoke Analysis caymanchem.com Smoke GC- or LC-MS Internal Standard Quantification of acenaphthene in smoke.

Terrestrial and Agricultural Matrices: Soil, Plant Foliage, and Food Products (e.g., Rice, Yerba Mate Tea)

The application of this compound extends to the analysis of soil, plants, and food products. It can be used as a PAH surrogate for the analysis of PAHs in soil using GC/MS. sigmaaldrich.com A study on the determination of PAHs in soils using accelerated solvent extraction and GC-MS utilized a solution of deuterated PAHs, including this compound, as internal standards. thermofisher.com This method demonstrated good recoveries for all target PAHs. thermofisher.com Similarly, research on the distribution of PAHs in soils and plants near major lakes in Eastern China added this compound as an internal standard before instrumental analysis. nih.gov

In food analysis, this compound has been used as an internal standard for determining pesticides in rice samples using the QuEChERS method combined with GC/MS. sigmaaldrich.com Furthermore, in a study analyzing PAHs in dried fruit, a deuterated PAH standard mix containing this compound was used. mdpi.com

Pesticide Residue Determination in Diverse Sample Types

Beyond PAHs, this compound is a valuable tool in the analysis of pesticide residues. It has been employed as an internal standard for the determination of pesticides in rice, cabbage, and radish using QuEChERS sample preparation and GC/MS. sigmaaldrich.com The United States Geological Survey (USGS) has developed methods for determining pesticides in filtered water and suspended sediment that include this compound in the internal standard solution. usgs.gov

Broader Applicability in Organic Pollutant Trace Analysis

The utility of this compound extends to the broader field of organic pollutant trace analysis. It serves as a reliable internal standard in methods designed to detect a wide range of semivolatile organic compounds. epa.gov For instance, it has been used in the analysis of rubber and plastic articles for 20 different PAHs, where it was part of a five-component isotopically-labeled internal standard mix to ensure accurate quantification. gcms.cz In the analysis of trace organic compounds in wastewater, this compound was used as an isotope-labeled PAH standard. researchgate.net

Contribution to Environmental Fate and Transport Studies (as a quantification tool)

By providing a stable reference point for quantification, this compound plays a crucial role in studies investigating the environmental fate and transport of pollutants. gxu.edu.cnfrontiersin.org In a study on the phytoremediation of hydrocarbon-contaminated soils, this compound was used as an internal standard to quantify 16 PAH compounds, helping to assess the distribution and removal of these pollutants by different plant species. frontiersin.org Research on the heterogeneous reactions of particulate matter-bound PAHs with atmospheric oxidants also used this compound as a labeled internal standard to accurately measure the degradation or formation of these compounds. acs.org These studies are essential for understanding how pollutants move through and persist in different environmental compartments. frontiersin.org

Rigorous Quality Assurance and Quality Control Qa/qc Frameworks for Acenaphthene D10 Methods

Method Validation Principles for Acenaphthene-d10 Inclusion

Method validation demonstrates that an analytical procedure is suitable for its intended purpose. ich.orgiosrjournals.org For methods incorporating this compound, validation involves several key performance assessments.

Accuracy refers to the closeness of a measured value to a true or accepted value, while precision describes the reproducibility of measurements. Both are critical for validating methods involving this compound.

Accuracy is often evaluated through recovery studies. In the analysis of PAHs in smokeless tobacco, for instance, a method using eight deuterated PAHs, including this compound, as internal standards reported recoveries of target PAHs from spiked samples to be between 84% and 104%. coresta.org Similarly, a study on home meal replacement products using deuterated internal standards found accuracy ranging from 80.03% to 119.65%. nih.gov For certified reference materials, the uncertainty or tolerance is a key indicator of accuracy; a certified standard of this compound may have an uncertainty of +/- 3.0%. lgcstandards.com

Precision is typically expressed as the relative standard deviation (RSD). The aforementioned smokeless tobacco study demonstrated high precision with RSDs under 11% for target PAH recoveries. coresta.org In a separate validation for PAHs in food, intra-day and inter-day precision were reported as 0.55-12.38% and 1.65-13.12%, respectively. korea.ac.kr A high-precision analysis of PAH compounds demonstrated that for ten replicate injections of a soil matrix sample, the RSD was ≤ 5.0% for 16 PAH compounds. thermofisher.com

Table 1: Example of Accuracy and Precision Data from a Validated PAH Method

ParameterAcceptance CriteriaObserved ValueReference
Accuracy (Recovery) Typically 70-130%84-104% coresta.org
Precision (RSD) < 15% or < 20%< 11% coresta.org

The Method Detection Limit (MDL) is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. epa.gov The Limit of Quantification (LOQ) is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. iosrjournals.org

These limits are crucial for determining the sensitivity of a method. For example, in a study analyzing PAHs in ready-to-eat foods, the MDL and LOQ were in the ranges of 0.12–0.19 µg/kg and 0.36–0.57 µg/kg, respectively. korea.ac.kr Another study using GC-MS/MS with hydrogen carrier gas reported MDLs for a suite of PAHs ranging from 0.03 to 0.16 pg. hpst.cz EPA Method 8270D estimates the quantitation limit for soil/sediment to be approximately 660 µg/kg and 10 µg/L for groundwater samples. epa.gov The LOQ is often defined as the concentration of the lowest calibration standard. epa.gov

The International Committee on Harmonization (ICH) provides formulas for calculating these limits based on the standard deviation of the response (σ) and the slope of the calibration curve (S):

LOD = 3.3 * (σ / S) sepscience.com

LOQ = 10 * (σ / S) sepscience.com

Table 2: Representative MDL and LOQ Values for PAH Analysis

Matrix/MethodMDLLOQReference
Ready-to-Eat Food (GC-MS)0.12-0.19 µg/kg0.36-0.57 µg/kg korea.ac.kr
HMR Products (GC-MS)0.03-0.15 µg/kg0.09-0.44 µg/kg nih.gov
Mineral Water (DLLME, GC-MS)0.03-0.1 ng/mL--- nih.gov
GC/MS/MS with H₂ Carrier0.03-0.16 pg--- hpst.cz

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample. This is assessed by analyzing a series of standards over a specified concentration range, known as the dynamic range.

A common acceptance criterion for linearity is a correlation coefficient (R²) greater than 0.99 or 0.995. nih.govhpst.cz For instance, a validation study for PAHs in food products confirmed a good correlation coefficient (R² > 0.99) for all analytes. korea.ac.kr Similarly, a GC-MS/MS method for 27 PAHs achieved linearity of R² ≥0.999 over a range of 0.1 to 1,000 pg. hpst.cz EPA methods often specify that if the relative standard deviation (RSD) of the relative response factors for a compound is 15% or less, the response can be considered linear and an average relative response factor can be used. epa.gov A fast GC/MS/MS method achieved a wide calibration range of 0.02–160 ppm for EPA 8270 compounds. lcms.cz

Table 3: Linearity Data for Acenaphthene (B1664957) and Related PAHs

Method/AnalyteLinear RangeCorrelation Coefficient (R²)Reference
PAHs in HMR Products1 - 20 µg/kg> 0.99 nih.gov
27 PAHs (GC-MS/MS)0.1 - 1000 pg≥ 0.999 hpst.cz
16 PAHs (GC-MS)0.01 - 10 ng/µL≥ 0.996 thermofisher.com
PAHs in Mineral Water0.1 - 2.8 ng/mL0.983 - 0.999 nih.gov

This compound is frequently used as a surrogate standard, a compound added to a sample in a known amount before processing to monitor the performance of the extraction and analysis procedures with each sample. accustandard.com

Recovery studies are essential for assessing the performance of the surrogate. The acceptable recovery range for surrogates is often set between 70% and 130%. rsc.org However, these limits can be wider depending on the complexity of the sample matrix. chromforum.org For example, in difficult matrices like soil, recoveries can be lower. chromforum.org EPA Method 8270 specifies laboratory-established control limits based on statistical analysis of ongoing sample data. epa.govitesm.mx In a method for analyzing chlorinated phenolics, this compound was used as an instrument internal standard to determine the recoveries of other internal standards and surrogates. ncasi.org

Laboratories must establish and regularly update their own surrogate recovery control limits based on the analysis of at least thirty samples of the same matrix. itesm.mx If surrogate recovery falls outside the established limits, it indicates a potential problem with the sample analysis, and corrective actions are required. rsc.orgitesm.mx

Evaluation of Linearity and Dynamic Range in Calibration

Routine Quality Control Procedures

Routine QC procedures are performed with each batch of samples to ensure the analytical system remains in a state of control.

Instrument calibration establishes the relationship between the instrument signal and the analyte concentration. This is typically done by analyzing a series of calibration standards of known concentrations. accustandard.com For many methods, an initial calibration with a minimum of five concentration levels is required. ohio.gov

Calibration verification is crucial for ensuring the initial calibration remains valid over time. isobudgets.com A continuing calibration verification (CCV) standard is analyzed at regular intervals, typically every 12 hours, during a sample analysis sequence. epa.govohio.gov The CCV is checked against acceptance criteria, which are often a percent difference (%D) or percent recovery from the initial calibration. For example, some methods require the CCV to be within ±20% or ±25% of the expected value. ncasi.orgshimadzu.com If the CCV fails, the instrument must be recalibrated before proceeding with sample analysis. ncasi.orgohio.gov

In some advanced methods, retention times are locked to a specific standard. For instance, a fast GC/MS/MS method locked the retention time to this compound at 4.58 minutes to ensure stable performance. lcms.cznemc.us

Matrix Spike and Matrix Spike Duplicate Analysis

Matrix spike (MS) and matrix spike duplicate (MSD) analyses are performed to evaluate the effect of the sample matrix on the analytical method's performance, specifically its accuracy and precision. zenodo.org In this procedure, a known quantity of target analytes, which would include the parent compound acenaphthene when this compound is used as a surrogate, is added to two separate aliquots of a sample before extraction and analysis. zenodo.org

The percent recovery of the spiked analytes is calculated to determine the accuracy of the method in the specific sample matrix. The relative percent difference (RPD) between the MS and MSD results is calculated to assess the method's precision. tdi-bi.com The decision to use an MS/MSD pair versus a matrix spike and a duplicate of an unspiked sample often depends on whether target analytes are expected to be present in the samples. shimadzu.comepa.gov

Acceptance criteria for MS/MSD recoveries and RPD are typically established by the laboratory based on historical data or defined by the specific analytical method. ncasi.org For example, an acceptable average RPD for a valid MS/MSD pair might be 30%, with no more than two individual analyte RPDs exceeding 35%. tdi-bi.com If the recovery or RPD falls outside the established limits, it may indicate a matrix interference that is either suppressing or enhancing the signal of the analytes.

The table below outlines the key aspects of MS/MSD analysis.

ParameterCalculationPurposeExample Acceptance Criteria
Matrix Spike (MS) Recovery ((Spiked Sample Concentration - Unspiked Sample Concentration) / Spiked Concentration) * 100To assess the accuracy of the method in a specific sample matrix. usgs.gov70-130% recovery. usgs.gov
Relative Percent Difference (RPD) (MS Concentration - MSD Concentration/ ((MS Concentration + MSD Concentration) / 2)) * 100

Control Charting for this compound Surrogate Recoveries

This compound is often used as a surrogate standard, a compound that is chemically similar to the target analytes but not expected to be found in the environmental samples. epa.gov It is added to all samples, blanks, and standards before extraction to monitor the efficiency of the entire analytical process. tdi-bi.com The recovery of the surrogate provides a measure of the method's performance for each individual sample.

Control charting is a statistical tool used to monitor the performance of a method over time by plotting the surrogate recoveries of ongoing analyses. ncasi.org These charts typically include upper and lower control limits, which are statistically derived from historical data. ncasi.org By tracking the recovery of this compound on these charts, laboratories can identify trends, shifts, or out-of-control situations in the analytical process. georgia.gov

For example, if the recovery of this compound consistently falls below the lower control limit, it could indicate a problem with the extraction efficiency or instrument sensitivity. Conversely, consistently high recoveries might suggest a calculation error or a contamination issue. When a surrogate recovery falls outside the established limits, it signals that the method performance for that specific sample is unacceptable, and the sample may need to be reanalyzed. ncasi.org

The following table illustrates a hypothetical control chart data for this compound surrogate recovery.

Sample IDDateRecovery (%)In Control?
Sample-0012025-06-0195Yes
Sample-0022025-06-0188Yes
Sample-0032025-06-0292Yes
Sample-0042025-06-0265No (Below Lower Limit)
Sample-0052025-06-03105Yes

Adherence to Regulatory and Standardized Analytical Protocols (e.g., EPA Methods, ISO Standards)

The use of this compound in analytical methods is often governed by standardized protocols developed by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and international organizations such as the International Organization for Standardization (ISO). cpachem.com Adherence to these methods is crucial for ensuring data comparability, defensibility, and regulatory compliance.

Several EPA methods for the analysis of semivolatile organic compounds recommend or require the use of this compound as an internal standard or surrogate. shimadzu.comepa.gov For example, EPA Method 8270D lists this compound as a recommended internal standard for the analysis of semivolatile organic compounds in solid waste, soils, and water. shimadzu.comepa.gov Similarly, EPA Method 525.2, for the determination of organic compounds in drinking water, includes this compound in its list of internal standards and surrogates. cpachem.comchem-agilent.com These methods provide detailed procedures for sample preparation, analysis, and QA/QC, including specific requirements for calibration, blank analysis, and spike recovery.

ISO standards also play a significant role in ensuring the quality of analytical data. Laboratories that are accredited to ISO/IEC 17025 demonstrate their technical competence and ability to produce precise and accurate test and calibration data. lgcstandards.com Furthermore, the use of Certified Reference Materials (CRMs) for this compound that are produced in accordance with ISO 17034 ensures their accuracy and traceability. cpachem.comlgcstandards.comlgcstandards.com

The table below lists some of the key regulatory and standardized methods that involve the use of this compound.

Method/StandardAgency/OrganizationDescriptionRole of this compound
EPA Method 8270D U.S. EPAAnalysis of semivolatile organic compounds by GC/MS. shimadzu.comepa.govRecommended internal standard. shimadzu.comepa.gov
EPA Method 525.2 U.S. EPADetermination of organic compounds in drinking water by GC/MS. cpachem.comchem-agilent.comInternal standard and surrogate. cpachem.com
EPA Method TO-13A U.S. EPADetermination of PAHs in ambient air using GC/MS. epa.govgeorgia.govInternal standard. georgia.gov
ISO/IEC 17025 ISO/IECGeneral requirements for the competence of testing and calibration laboratories. Ensures the quality and competence of the laboratory performing the analysis.
ISO 17034 ISOGeneral requirements for the competence of reference material producers. cpachem.comlgcstandards.comEnsures the quality and traceability of this compound reference materials. cpachem.comlgcstandards.com

Q & A

Basic: What is the primary analytical application of Acenaphthene-d10 in environmental research?

This compound is widely used as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) for quantifying polycyclic aromatic hydrocarbons (PAHs) and their derivatives. Its deuterated structure minimizes isotopic interference with native analytes, ensuring precise quantification. Methodologically, it is spiked into samples at a fixed concentration (e.g., 10 ng/µL) to normalize variations during extraction, cleanup, and instrumental analysis . For example, in EPA Method 525.2, it corrects matrix effects in water and soil samples by comparing analyte-to-IS response ratios against calibration curves .

Basic: How should this compound be prepared and stored to ensure stability in analytical workflows?

This compound is typically supplied as a 500 µg/mL solution in methanol or acetone. To maintain stability:

  • Store at -20°C in amber vials to prevent photodegradation.
  • Verify purity (>98%) via GC-MS spectral matching against certified reference materials (e.g., NIST) .
  • Pre-spike into samples immediately before extraction to account for procedural losses. Recovery rates should be monitored (target: 80–120%) using surrogate standards like chrysene-d12 .

Advanced: How can researchers optimize this compound’s performance in complex matrices with co-eluting contaminants?

In matrices with high interferent loads (e.g., urban PM2.5 or petroleum-contaminated soil):

  • Use two-dimensional GC (GC×GC) coupled with high-resolution MS to resolve co-eluting peaks. This compound’s retention time and spectral profile (e.g., m/z 163 for quantification) should be validated against a 5-point calibration .
  • Apply background subtraction algorithms (e.g., in ChemStation™) to isolate its signal from overlapping contaminants. Ensure the IS is added post-extraction but pre-injection to mimic analyte behavior .

Advanced: What are the common sources of data contradiction when using this compound as an internal standard, and how can they be resolved?

Contradictions often arise from:

  • Variable recovery rates (e.g., 84±14% in this compound vs. 91±10% in chrysene-d12 due to matrix-specific losses). Mitigate by spiking multiple ISs (e.g., naphthalene-d8, perylene-d12) to cover a wider volatility range .
  • Spectral misalignment in GC×GC: this compound may split into retention time clusters under inconsistent chromatographic conditions. Address by standardizing column phase polarity and using DISCO (Distance and Spectrum Correlation Optimization) software for peak alignment .

Advanced: How should researchers validate the accuracy of this compound-based quantification in multi-laboratory studies?

Follow ISO 17025 guidelines:

  • Perform inter-laboratory cross-validation using shared calibration standards and spiked blanks.
  • Report uncertainty budgets for key parameters (e.g., IS concentration tolerance: ±5%, recovery SD: ±15%) .
  • Compare results against certified reference materials (CRMs) like NIST SRM 1649b (urban dust) to confirm method robustness .

Basic: What are the critical QA/QC steps when employing this compound in PAH analysis?

  • Initial Calibration Verification (ICV): Prepare ICV standards from a separate stock to confirm linearity (R² ≥ 0.995) across the working range .
  • Continuing Calibration Verification (CCV): Inject CCVs every 10 samples; recoveries must remain within 70–130% .
  • Surrogate Recovery Tracking: Flag samples with this compound recoveries outside 75–125% for reanalysis .

Advanced: What methodological adjustments are needed when quantifying this compound in low-concentration environmental samples?

  • Use large-volume injection (LVI) or solid-phase microextraction (SPME) to enhance sensitivity.
  • Switch to tandem MS (MS/MS) to improve signal-to-noise ratios in trace-level detection (e.g., <1 ng/g in marine sediments) .
  • Validate limit of quantification (LOQ) via serial dilutions of spiked matrix blanks, ensuring LOQ ≤ 10% of regulatory thresholds .

Advanced: How do isotopic effects impact the use of this compound in high-resolution mass spectrometry?

Deuterated ISs like this compound may exhibit slight retention time shifts compared to native analogs due to increased molecular mass. Correct by:

  • Adjusting retention indices using lock-mass compounds (e.g., perfluorotributylamine).
  • Validating ion ratios (e.g., m/z 163/164) to confirm isotopic purity and rule out cross-talk from halocarbons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.